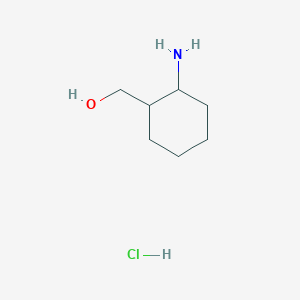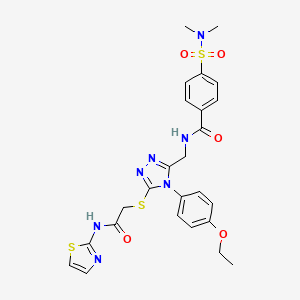![molecular formula C12H11ClN2O3 B2895378 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid CAS No. 1206970-04-8](/img/structure/B2895378.png)
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1206970-04-8 . Its molecular weight is 266.68 , and its molecular formula is C12H11ClN2O3 . The IUPAC name for this compound is 1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.68 . It is recommended to be stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, including compounds structurally related to "1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies have identified parabens as emerging contaminants due to their widespread use in consumer products and their continuous introduction into the environment. Research has focused on their biodegradability, presence in surface water and sediments, and the formation of halogenated by-products through reactions with free chlorine (Haman et al., 2015).
Synthetic Procedures for Benzazoles of Biological Interest
Research on synthetic methods to access benzazoles and their derivatives, which share a core structural similarity with "this compound," has been significant. These compounds are of interest due to their diverse biological activities, including antihistaminic, anthelmintic, and fungicidal properties. The synthesis of these compounds involves a variety of chemical reactions, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Antioxidant Capacity Reaction Pathways
The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, provides insights into the reaction pathways and potential applications of compounds with antioxidant properties. While not directly related to "this compound," this research is relevant for understanding the broader context of chemical reactions and biological activities of related compounds (Ilyasov et al., 2020).
Applications of Redox Mediators in Environmental Remediation
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater highlights a potential application area for compounds with redox-active properties. This research may indirectly inform the utility of related compounds in environmental remediation efforts (Husain & Husain, 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, including bacterial and fungal strains , and cancer cells .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzoxazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with essential cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in bacterial and fungal growth, as well as cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (26668) and its storage temperature (refrigerated) suggest that it may have certain pharmacokinetic properties that affect its bioavailability .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may have similar effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCKBUQPKLTQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2895295.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2895298.png)


![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)


![2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2895310.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2895318.png)